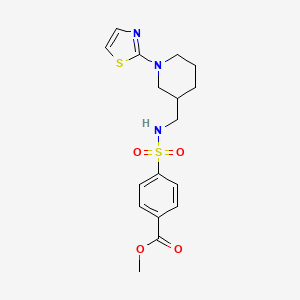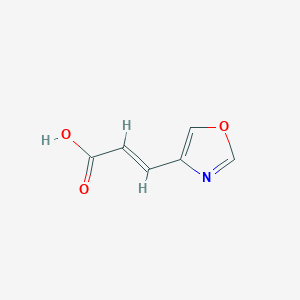
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Thiazolidinone has been synthesized through various methods and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is not fully understood. However, it is believed that 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene exerts its biological effects by modulating various signaling pathways, including the NF-kappaB and MAPK pathways. Thiazolidinone has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
Thiazolidinone has been found to possess various biochemical and physiological effects. Thiazolidinone has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Thiazolidinone has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Thiazolidinone has been found to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi. Thiazolidinone has also been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolidinone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene research, including the development of more potent and selective 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene derivatives for various biological applications. Thiazolidinone can also be used as a lead compound for drug discovery, and further studies are needed to explore its potential as a drug candidate. Thiazolidinone can also be used in combination with other drugs to enhance their therapeutic efficacy. Further studies are also needed to explore the safety and toxicity of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene in vivo.
In conclusion, 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Thiazolidinone possesses various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene research, and further studies are needed to explore its potential as a drug candidate.
Méthodes De Synthèse
Thiazolidinone can be synthesized through a variety of methods, including the reaction of an alpha-amino acid with a ketone and sulfur, the reaction of a primary amine with a ketone and sulfur, and the reaction of a beta-amino acid with a ketone and sulfur. The most commonly used method for synthesizing 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-onene is the reaction of an alpha-amino acid with a ketone and sulfur.
Applications De Recherche Scientifique
Thiazolidinone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Thiazolidinone has been found to possess various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-12-7-9-14(10-8-12)17-15(18)11-19-16(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOSDMLWUGJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

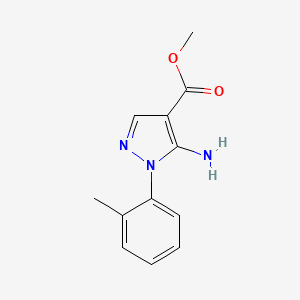
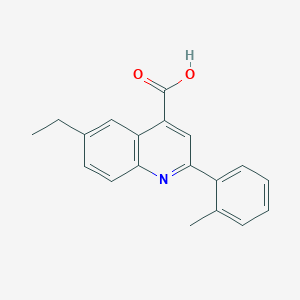
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
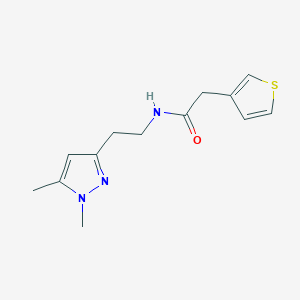
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)




